molecular formula C15H17FN4O B11838736 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B11838736
M. Wt: 288.32 g/mol
InChI Key: RCXADIDOSDKDKA-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors . The compound features a pyrazin-2(1H)-one core, a privileged structure in drug design, which is N-alkylated at the 1-position with a 2-fluorobenzyl group and substituted at the 3-position with a piperazine ring . The piperazine moiety is a prevalent pharmacophore in bioactive molecules, often used to fine-tune physicochemical properties and as a connector to display other functional groups in three-dimensional space for optimal target engagement . Molecules incorporating similar 1-benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one architectures have been investigated as potent inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas . The specific substitution pattern on this core structure suggests its potential utility as a versatile intermediate or building block in multi-step synthetic routes for biologically active molecules. The 2-fluorobenzyl group, in particular, is a common feature in many pharmaceutical compounds, where it can influence metabolic stability and binding affinity . This product is intended for research and development purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex target molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-piperazin-1-ylpyrazin-2-one

InChI

InChI=1S/C15H17FN4O/c16-13-4-2-1-3-12(13)11-20-10-7-18-14(15(20)21)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9,11H2

InChI Key

RCXADIDOSDKDKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Interaction Studies

Research indicates that 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one may interact with several receptors and enzymes, particularly serotonin receptors, which are crucial in mood regulation and various neuropharmacological pathways. Preliminary studies suggest that this compound could modulate serotonin activity, making it a candidate for further investigation in treating mood disorders.

Anticancer Activity

The compound’s structure suggests potential interactions with pathways involved in cancer progression. Molecular docking studies have been conducted to evaluate its binding affinity to cancer-related targets, indicating promising results that warrant further exploration in anticancer research.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-FluorobenzylpiperazinePiperazine ring with fluorobenzenePrimarily studied for neuropharmacological effects; lacks pyrazinone core
Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazinesContains triazole instead of piperazineExplored for selective phosphodiesterase inhibition
1-(4-Fluorobenzyl)-3-piperazin-1-ylpyrazin-2(1H)-oneSimilar pyrazinone structure but different substitutionDifferent receptor binding profiles due to structural variations

The combination of the fluorinated benzyl group and the piperazine moiety attached to the pyrazinone core provides distinct pharmacological properties compared to its analogs .

Case Studies and Research Findings

A comprehensive review of existing literature reveals several studies focusing on the synthesis and biological evaluation of related compounds. For instance, research has shown that derivatives of piperazine exhibit varying degrees of activity against Plasmodium falciparum, suggesting that modifications in the piperazine ring can influence antimalarial efficacy . Although these studies do not directly involve this compound, they highlight the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Pyrazinone-Piperazine Analogues

Compound Name Substituents at Position 1 Substituents at Position 3 Biological Target/Activity Reference
Target Compound 2-Fluorobenzyl Piperazin-1-yl Not explicitly reported (structural analog of kinase/PDE inhibitors)
5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (52) None (parent pyrazinone) 4-(Furan-2-carbonyl)piperazin-1-yl GPR55 receptor antagonist (IC₅₀ = 120 nM)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one 2-Propoxyethyl 4-(2-Hydroxyethyl)piperazin-1-yl PDE5 inhibitor (IC₅₀ = 0.8 nM; blood pressure reduction in SHR model)
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives 4-(Piperazin-1-yl)phenyl None (pyridinone core) Serotonin reuptake inhibitors (5-HT SRI IC₅₀ = 15–50 nM)

Key Observations :

  • Position 1 Substitution: The 2-fluorobenzyl group in the target compound distinguishes it from analogs with alkyl (e.g., 2-propoxyethyl) or aryl (e.g., 4-(piperazin-1-yl)phenyl) groups. Fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs .
  • Position 3 Substitution : Piperazine derivatives with acylated or hydroxyethyl modifications (e.g., compounds in ) exhibit enhanced target affinity, suggesting that further functionalization of the piperazine in the target compound could optimize activity.

Fluorinated Piperazine Derivatives

Table 2: Fluorine-Containing Piperazine Compounds

Compound Name Fluorine Position Core Structure Biological Activity Reference
1-(2-Fluorobenzyl)piperazine triazoles 2-Fluorobenzyl Piperazine-triazole Anticancer (IC₅₀ = 2–10 μM against MCF-7)
4-[4-Fluoro-3-(piperazin-1-ylcarbonyl)benzyl]phthalazin-1(2H)-one 4-Fluorophenyl Phthalazinone-piperazine PARP1 inhibitor (IC₅₀ = 8 nM; antitumor activity)
3-Hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazin-2(1H)-one 3-Trifluoromethylphenyl Pyrazinone Not reported (structural analog of kinase inhibitors)

Key Observations :

  • Fluorine Effects : The 2-fluorobenzyl group in the target compound and 4-fluorophenyl in PARP inhibitors demonstrate fluorine’s role in improving membrane permeability and target engagement.
  • Anticancer Potential: Fluorinated piperazine-triazole hybrids (e.g., ) show moderate cytotoxicity, suggesting the target compound may warrant evaluation in oncology screens.

Biological Activity

1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound notable for its unique chemical structure, which includes a pyrazinone core, a piperazine moiety, and a 2-fluorobenzyl substituent. The molecular formula is C15H17FN4OC_{15}H_{17}FN_4O, with a molecular weight of approximately 286.32 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Structural Characteristics

The compound's structure can be visualized as follows:

  • Pyrazine Ring : Functionalized at the 2-position with a carbonyl group.
  • Piperazine Ring : Attached at the 3-position.
  • Fluorobenzyl Group : Substituted at the 1-position.

This specific arrangement suggests potential interactions with various biological targets, including receptors involved in mood regulation and pathways related to cancer.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with serotonin receptors and other targets relevant to mood disorders and oncogenesis. Molecular docking studies could elucidate its binding affinities and modes compared to established pharmacological agents.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insight into the potential effects of this compound:

  • Urease Inhibition : Related compounds have demonstrated significant urease inhibition, which is crucial in treating conditions like peptic ulcers. For instance, derivatives showed IC50 values ranging from 3.06 to 4.40 µM, indicating strong inhibitory activity compared to reference standards .
  • Cytotoxicity : In vitro cytotoxicity assessments on cell lines such as NIH-3T3 revealed that certain structural analogs exhibited higher cytotoxicity than traditional chemotherapeutics .
  • Antimicrobial Activity : Similar piperazine-containing compounds have shown efficacy against various bacterial strains, suggesting that modifications in structure can enhance antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparative analysis of compounds structurally related to this compound reveals distinct pharmacological profiles:

Compound NameStructural FeaturesUnique Aspects
4-Fluorobenzylpiperazine Piperazine ring with fluorobenzenePrimarily studied for neuropharmacological effects
Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines Contains triazole instead of piperazineExplored for selective phosphodiesterase inhibition
1-(4-Fluorobenzyl)-3-piperazin-1-ylpyrazin-2(1H)-one Similar pyrazinone structure but different substitutionMay exhibit different receptor binding profiles

The unique combination of a fluorinated benzyl group and a piperazine moiety attached to a pyrazinone core suggests that this compound may possess distinct pharmacological properties compared to its analogs.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

  • Fluorobenzyl introduction : Reaction of 2-fluorobenzyl bromide with a pyrazinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to ensure alkylation .
  • Piperazine incorporation : Substitution of a leaving group (e.g., chlorine) on the pyrazinone core with piperazine under reflux in a polar aprotic solvent like acetonitrile .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorobenzyl proton signals at δ 4.8–5.2 ppm; piperazine protons at δ 2.5–3.5 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What solvents and conditions optimize yield during fluorobenzyl group attachment?

  • Solvents : DMF or THF for solubility and reactivity.
  • Catalysts/agents : K₂CO₃ as a base to deprotonate the pyrazinone nitrogen, enhancing nucleophilicity.
  • Temperature : 60–80°C for 12–24 hours to drive the reaction to completion .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The 2-fluorobenzyl group increases logP, enhancing membrane permeability (e.g., Caco-2 assay permeability >5 × 10⁻⁶ cm/s) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, improving half-life in hepatic microsome assays (e.g., t₁/₂ > 60 minutes in human liver microsomes) .
  • Brain penetration : Demonstrated in rodent models via brain-to-plasma ratio >0.3, critical for CNS-targeted applications .

Q. What strategies are effective for resolving contradictions in biological activity data across assays?

  • Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain variability in IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Piperazine modifications : Replace piperazine with 4-substituted analogs (e.g., 4-methylpiperazine) to enhance selectivity for target receptors (e.g., MET kinase) .
  • Pyrazinone core variations : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to improve potency (e.g., IC₅₀ reduction from 50 nM to 8 nM) .
  • Fluorine positional effects : Compare 2-fluorobenzyl vs. 3-/4-fluorobenzyl analogs to balance lipophilicity and metabolic stability .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Hypertension models : Spontaneously hypertensive rats (SHR) for blood pressure-lowering efficacy (e.g., 30 mmHg reduction at 10 mg/kg) .
  • Xenograft models : Human tumor xenografts in immunocompromised mice to assess antitumor activity (e.g., 60% tumor growth inhibition at 50 mg/kg) .
  • PK/PD integration : Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C₆-analog) to mitigate ion suppression in LC-MS .
  • Sensitivity : Optimize MRM transitions (e.g., m/z 358 → 214 for quantification) to achieve LLOQ <1 ng/mL .
  • Metabolite interference : Employ high-resolution MS (e.g., Q-TOF) to distinguish parent compound from hydroxylated metabolites .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fluorobenzyl-Pyrazinone Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Alkylation2-Fluorobenzyl bromide, K₂CO₃, DMF, 70°C7598.3%
Piperazine couplingPiperazine, CH₃CN, reflux8299.7%
PurificationSilica gel chromatography (EtOAc/hexane)6899.5%

Q. Table 2. Pharmacokinetic Profile in Rodent Models

ParameterValueModelReference
Oral bioavailability45%Sprague-Dawley rats
Brain-to-plasma ratio0.35C57BL/6 mice
Half-life (t₁/₂)4.2 hBeagle dogs

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